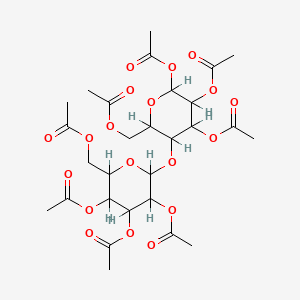

beta-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-, tetraacetate

Vue d'ensemble

Description

Beta-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-, tetraacetate is a useful research compound. Its molecular formula is C₂₈H₃₈O₁₉ and its molecular weight is 678.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It has been found to exhibit antimicrobial, cytotoxic, and antiviral properties , suggesting that it may interact with a variety of cellular targets.

Mode of Action

Its antimicrobial, cytotoxic, and antiviral activities suggest that it may interact with cellular components in a way that inhibits the growth of microbes, damages cells, or prevents viral replication .

Biochemical Pathways

Given its observed biological activities, it is likely that it interferes with essential biochemical processes in microbes, cells, or viruses .

Result of Action

Lactose octaacetate has been found to exhibit antimicrobial, cytotoxic, and antiviral activities . It shows better antifungal activities than antibacterial activities and has slight to moderate antifungal activities against certain strains . It also demonstrates low cytotoxicity against certain cell lines . Its antiviral activity is selective .

Analyse Biochimique

Biochemical Properties

Beta-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-, tetraacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, including glycosidases and acetyltransferases. Glycosidases catalyze the hydrolysis of glycosidic bonds, while acetyltransferases are involved in the transfer of acetyl groups. These interactions are crucial for the compound’s role in modifying and breaking down complex carbohydrates. The acetylation of the hydroxyl groups in this compound affects its solubility and reactivity, making it a useful substrate in enzymatic studies .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways by interacting with cell surface receptors and enzymes involved in signal transduction. This compound has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by serving as a substrate for metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound can also affect gene expression by interacting with DNA-binding proteins and transcription factors. The acetyl groups in this compound play a crucial role in these interactions, as they can alter the compound’s binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of enzymes. Over time, it can undergo degradation, leading to the formation of by-products that may have different biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular processes, while higher doses can lead to significant changes in cell function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular stress and apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glycosidases and acetyltransferases, which play a role in carbohydrate metabolism. This compound can affect metabolic flux by serving as a substrate for these enzymes, leading to changes in metabolite levels. The acetylation of the hydroxyl groups in this compound can also influence its participation in metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s acetyl groups can affect its transport properties, influencing its uptake and distribution within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects. The acetylation of the hydroxyl groups in this compound can affect its localization and activity within cells .

Activité Biologique

Beta-D-Glucopyranose derivatives, particularly those with acetyl groups, have garnered significant interest in the fields of medicinal chemistry and biochemistry due to their diverse biological activities. The compound beta-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-, tetraacetate is a complex glycoside that exhibits various pharmacological properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Synthesis

The compound's structure features a beta-D-glucopyranose core with multiple acetyl groups that enhance its lipophilicity and biological activity. The synthesis of such compounds often involves glycosylation reactions using activated donors and acceptors. For example, the synthesis process may utilize gold(I) catalysis to facilitate the formation of glycosidic bonds while maintaining the integrity of the acetyl groups .

Antimicrobial Properties

Research indicates that beta-D-Glucopyranose derivatives possess notable antimicrobial activities. A study demonstrated that acetylated glucopyranosides exhibited bactericidal properties against various strains of bacteria. The structure-activity relationship (SAR) showed that increasing lipophilicity through acetylation enhances antibacterial efficacy .

Anti-inflammatory Effects

Beta-D-Glucopyranose derivatives have been shown to modulate inflammatory pathways. They can inhibit the activation of NF-κB and other pro-inflammatory signaling pathways, suggesting potential use in treating inflammatory diseases .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It exhibited activity against several viruses including HIV and influenza by inhibiting viral replication mechanisms . The presence of multiple acetyl groups appears to play a crucial role in enhancing these effects.

The biological activities of beta-D-Glucopyranose derivatives can be attributed to several mechanisms:

- Inhibition of Glycosidases : Acetylated glucopyranoses can serve as competitive inhibitors for glycosidases, enzymes critical for carbohydrate metabolism in pathogens .

- Modulation of Cell Signaling : These compounds influence various signaling pathways such as JAK/STAT and MAPK/ERK, which are involved in immune responses and cellular proliferation .

- Membrane Interaction : The lipophilic nature of the acetyl groups facilitates interaction with cell membranes, enhancing cellular uptake and bioavailability.

Case Studies

- Antibacterial Activity : A study reported the synthesis of a series of tetra-acetylated glucopyranoses and their evaluation against Gram-positive and Gram-negative bacteria. Results indicated that specific structural modifications significantly enhanced antibacterial activity compared to non-acetylated counterparts .

- Anti-inflammatory Study : In vitro assays demonstrated that tetra-acetylated beta-D-glucopyranose inhibited TNF-alpha production in macrophages, suggesting potential therapeutic applications in chronic inflammatory conditions .

- Antiviral Evaluation : A comparative analysis showed that tetra-acetylated glucopyranoses had higher antiviral potency against HIV compared to other glycosides, highlighting their potential as lead compounds in antiviral drug development .

Applications De Recherche Scientifique

Medicinal Chemistry

1. Neuroprotective Agent

Recent studies have highlighted the potential of beta-D-glucopyranose tetraacetate as a neuroprotective agent. A notable research effort involved the glycosylation of chrysin (a naturally occurring flavonoid) with beta-D-glucose tetraacetate to form a compound known as LQFM280. This compound demonstrated enhanced neuroprotective effects in both in vitro and in vivo models of neurotoxicity associated with Huntington's disease. The findings indicated that LQFM280 significantly mitigated oxidative stress and improved cognitive functions compared to non-glycosylated chrysin .

2. Antioxidant Properties

The antioxidant capabilities of beta-D-glucopyranose derivatives contribute to their therapeutic potential. The glycosylated forms exhibit improved solubility and bioavailability, which can enhance their effectiveness as nutraceuticals or dietary supplements aimed at preventing oxidative damage in various diseases .

Food Science

1. Food Preservation

Beta-D-glucopyranose tetraacetate can be utilized in food preservation due to its ability to enhance the stability of certain compounds against oxidation. This property is particularly useful in extending the shelf life of food products by preventing rancidity and spoilage caused by oxidative reactions .

2. Flavor Enhancement

In food applications, derivatives of beta-D-glucopyranose are also explored for their potential to act as flavor enhancers. Their ability to interact with flavor compounds can improve the sensory attributes of food products, making them more appealing to consumers .

Biochemistry

1. Glycosylation Reactions

The compound serves as a valuable reagent in glycosylation reactions within synthetic organic chemistry. Its derivatives can facilitate the formation of glycosidic bonds, which are crucial for synthesizing complex carbohydrates and glycoproteins . This application is particularly relevant in developing new pharmaceuticals and biochemicals.

2. Structural Studies

Beta-D-glucopyranose tetraacetate is often employed in structural biology for studying carbohydrate-protein interactions. Its acetyl groups provide steric hindrance that can stabilize certain conformations of glycoproteins, aiding in understanding their biological functions .

Case Studies

Propriétés

IUPAC Name |

[4,5,6-triacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTQVEKSRLZRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945007 | |

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22352-19-8, 5328-50-7, 5346-90-7, 6291-42-5, 3616-19-1 | |

| Record name | beta-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-, tetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022352198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC1956 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cellobiose, .alpha.- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1690 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maltose octaacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cellobiose, .alpha.- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-.beta.-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-D-cellobiose octaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cellobiose octaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: Lactose octaacetate can be synthesized through the esterification of lactose with acetic anhydride, often catalyzed by acids or enzymes [, ]. The reaction replaces all eight hydroxyl groups of lactose with acetyl groups.

- Spectroscopic Data:

A: The presence of eight acetyl groups in lactose octaacetate significantly influences its properties compared to lactose. These modifications contribute to its increased hydrophobicity and ability to interact with biological membranes, potentially explaining its antifungal and antiviral activities [].

A: Research using a Caco-2 cell culture model indicated that lactose octaacetate, along with sucralfate and sucrose octaacetate, inhibited intestinal epithelial cell migration in a dose-dependent manner []. This effect was attributed to potential steric hindrance caused by these compounds, interfering with cell adhesion to collagen I, a crucial step in wound healing [].

A: Yes, lactose octaacetate has been successfully employed to modify the surface of polypropylene beads []. This modification involved grafting poly(hydroxyethyl methacrylate) (poly(HEMA)) onto the beads followed by reacting the hydroxyl groups of poly(HEMA) with the acetyl groups of lactose octaacetate. The resulting glycosylated surfaces demonstrated the ability to selectively recognize and bind lectins, highlighting their potential in applications such as protein isolation [].

A: While melting point and optical rotation ([α]D) are commonly used indicators of purity, research suggests that they are not entirely reliable for assessing the purity of lactose octaacetate []. This highlights the importance of utilizing more sensitive and specific techniques, such as 1H NMR spectroscopy, for accurate purity determination.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.